3-Oxooctanoic acid

Vue d'ensemble

Description

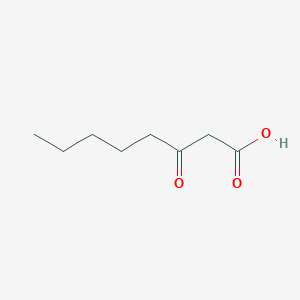

3-Oxooctanoic acid, also known as beta-oxocaprylic acid, is a derivative of octanoic acid carrying a beta-oxo group. It is a medium-chain keto acid with the molecular formula C8H14O3. This compound is a possible metabolite of 2-octynoic acid and has been detected in various organisms, including yeast, plants, and humans .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Oxooctanoic acid can be synthesized through the enzymatic hydration of 2-octynoic acid. This process involves the addition of water to the triple bond of 2-octynoic acid, resulting in the formation of this compound .

Industrial Production Methods: This method typically requires controlled reaction conditions to ensure the selective formation of the beta-oxo group .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form dicarboxylic acids.

Reduction: Reduction of the keto group can yield the corresponding alcohol.

Substitution: The beta-oxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the beta-oxo group under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of medium-chain dicarboxylic acids.

Reduction: Formation of 3-hydroxyoctanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

3-Oxooctanoic acid serves as an important intermediate in organic synthesis. Its unique beta-oxo group allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules. Specific applications include:

- Synthesis of Natural Products : It is utilized in the synthesis of bioactive compounds such as syringolide 1, highlighting its versatility in constructing complex molecular structures found in nature.

- Reactions : The compound can undergo oxidation to form dicarboxylic acids, reduction to yield 3-hydroxyoctanoic acid, and substitution reactions with nucleophiles.

Biology

In biological contexts, this compound is studied as a metabolite that provides insights into metabolic pathways. Its presence in various organisms indicates its role in:

- Metabolic Pathways : As a primary metabolite, it is involved in essential physiological processes such as growth and development .

- Biomarker Potential : Research suggests that it could serve as a biomarker for dietary intake of certain foods, particularly those rich in medium-chain fatty acids .

Medicine

The compound has potential medical applications due to its metabolic roles:

- Therapeutic Uses : It may be explored for therapeutic diets targeting lipid utilization disorders. Medium-chain triacylglycerols (MCTs), which include octanoic acid derivatives like this compound, have been shown to influence metabolism positively .

- Disease Biomarker : Its role as a primary metabolite positions it as a candidate for further research into metabolic disorders and diseases .

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials due to its chemical reactivity and metabolic roles.

Case Study 1: Synthesis of Bioactive Compounds

Researchers successfully synthesized both (−)- and (+)-Syringolide 1 from 2,3-O-isopropylidene-β-threo-pentulofuranose using this compound as a starting material. This demonstrates the compound's utility in constructing complex natural products.

Case Study 2: Metabolic Effects on Adipocytes

A study compared the incorporation of octanoate and oleate into cellular triacylglycerols of 3T3-L1 adipocytes. Results indicated that octanoate was oxidized more than oleate and suggested potential benefits for reducing fat-cell number and lipid content when substituting octanoate for longer-chain fatty acids .

Mécanisme D'action

The mechanism of action of 3-oxooctanoic acid involves its role as a metabolite in fatty acid oxidation pathways. It is formed through the enzymatic hydration of 2-octynoic acid and can be further metabolized to produce energy. The compound interacts with enzymes involved in beta-oxidation, contributing to the breakdown of fatty acids .

Comparaison Avec Des Composés Similaires

3-Hydroxyoctanoic acid: A reduced form of 3-oxooctanoic acid with a hydroxyl group instead of a keto group.

Octanoic acid: The parent compound without the beta-oxo group.

2-Octynoic acid: A precursor to this compound through enzymatic hydration

Uniqueness: this compound is unique due to its beta-oxo group, which imparts distinct chemical reactivity and metabolic roles compared to its similar compounds. This functional group allows it to participate in specific oxidation, reduction, and substitution reactions, making it valuable in various scientific and industrial applications .

Activité Biologique

3-Oxooctanoic acid, also known as beta-oxocaprylic acid, is a medium-chain keto acid with the molecular formula C8H14O3. It is recognized for its potential biological activities and metabolic roles across various organisms, including humans, plants, and yeast. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily involved in metabolic pathways as a potential metabolite of 2-octynoic acid. Its role as a β-oxo fatty acid suggests significant involvement in various physiological processes such as growth, development, and reproduction. The compound has been detected in multiple organisms, indicating its fundamental biological importance .

Target and Mode of Action:

- Primary Metabolite: this compound acts as a primary metabolite that participates in essential metabolic processes.

- Biochemical Pathways: It is implicated in the metabolism of fatty acids and may influence the synthesis of other bioactive compounds.

Cellular Effects:

- As a β-oxo fatty acid, it can participate in oxidation-reduction reactions, which are vital for energy production and metabolic regulation.

- Its presence in various tissues suggests it may play roles in signaling pathways related to metabolism and cellular growth .

Enzymatic Activity Studies

Research has shown that enzymes such as transaminases can interact with this compound. For instance, studies involving Chromobacterium violaceum transaminase (CV_TA) revealed that specific mutations in the enzyme could enhance its activity towards 2-oxooctanoic acid (2-OOA), which is closely related to this compound. The study indicated that certain amino acid substitutions significantly improved substrate affinity and catalytic efficiency .

Case Studies

-

Metabolic Role in Yeast:

- In yeast models, this compound has been identified as a metabolite that influences growth rates and metabolic fluxes. This suggests its potential utility in biotechnological applications where yeast is used for fermentation processes.

- Clinical Implications:

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | C8H14O3 | Medium-chain keto acid; involved in metabolism | Potential biomarker; intermediate in synthesis |

| Octanoic Acid | C8H16O2 | Fatty acid; energy source | Used in food and cosmetics |

| 2-Octynoic Acid | C8H14O | Precursor to this compound | Synthetic applications |

| 3-Hydroxyoctanoic Acid | C8H16O3 | Reduced form; involved in lipid metabolism | Research on metabolic pathways |

Propriétés

IUPAC Name |

3-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNRRWJFOZIGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157812 | |

| Record name | 3-Ketooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13283-91-5 | |

| Record name | 3-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13283-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ketooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ketooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-oxooctanoic acid in natural product synthesis?

A1: this compound serves as a valuable building block in the synthesis of various natural products. For instance, it is a key precursor in the synthesis of syringolide 1, a bioactive compound found in bacteria. Researchers have successfully synthesized both (−)- and (+)-Syringolide 1 from 2,3-O-isopropylidene-β-threo-pentulofuranose, utilizing this compound as a starting material []. This highlights the compound's versatility in constructing complex molecular structures found in nature.

Q2: Can this compound be used to produce halogenated marine natural products?

A2: Yes, this compound plays a crucial role in the biosynthesis of halogenated marine natural products. Studies have shown that bromoperoxidase enzymes, found in marine algae like Penicillus capitatus, can catalyze the bromination of this compound []. This enzymatic reaction leads to the formation of various brominated compounds, including 1-bromo-2-heptanone, 1,1-dibromo-2-heptanone, 1,1,1-tribromo-2-heptanone, and bromoform []. These findings suggest a potential biosynthetic route for halogenated hydrocarbons found in marine environments.

Q3: How can this compound be asymmetrically reduced?

A3: Fermenting baker's yeast offers an effective method for the asymmetric reduction of this compound to its corresponding (R)-hydroxy acid []. This biocatalytic approach provides high enantioselectivity (≥98% ee) for a range of β-keto acids, including this compound, highlighting its potential for producing chiral building blocks for various applications [].

Q4: Are there any novel peptide-polyketide compounds derived from this compound?

A4: Yes, a recent discovery revealed a novel peptide-polyketide compound named dahurelmusin A, isolated from Elymus dahuricus infected with the Epichloë bromicola endophyte []. Dahurelmusin A features an unprecedented 5-hydroxy-2,2,4,6-tetramethyl-3-oxooctanoic acid moiety, showcasing the structural diversity possible within this class of compounds []. Interestingly, dahurelmusin A also exhibits insecticidal activities against aphids and cabbage aphids [], suggesting potential applications in pest control.

Q5: What are the analytical techniques used to study this compound and its derivatives?

A5: Researchers employ a combination of analytical techniques to characterize and quantify this compound and its derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) has been instrumental in identifying brominated products derived from this compound in enzymatic reactions []. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) and X-ray crystallography are crucial for structural elucidation and stereochemical determination of novel compounds like dahurelmusin A [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.